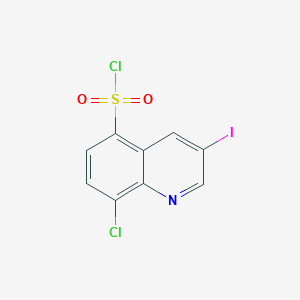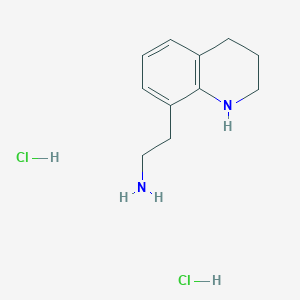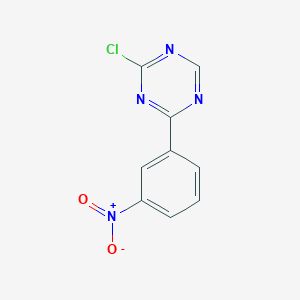
2-氯-4-(3-硝基苯基)-1,3,5-三嗪
描述
2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C9H5ClN4O2 and its molecular weight is 236.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
2-氯-4-(3-硝基苯基)-1,3,5-三嗪: 是一种正在探索其在抗癌治疗中的潜力的化合物。 三嗪环是药物化学中的常见基序,其衍生物已知具有多种生物活性,包括抗肿瘤特性 。 硝基苯基的存在可能被用于设计靶向特定癌细胞的药物,利用该化合物干扰细胞信号通路的能力。
抗菌和抗真菌应用
三嗪衍生物的结构多样性使其成为有效的抗菌和抗真菌剂。 研究表明,某些三嗪化合物可以抑制各种细菌和真菌菌株的生长,使其在开发新型抗生素和抗真菌药物中具有价值 。
抗寄生虫和抗疟疾活性
三嗪衍生物已被确定为有希望的抗寄生虫和抗疟疾剂。 它们的行动机制通常涉及抑制寄生虫体内必需的酶,破坏其生命周期并阻止感染的传播。 这使得2-氯-4-(3-硝基苯基)-1,3,5-三嗪成为合成新型抗寄生虫药物的潜在候选药物 。
心血管治疗
含有三嗪骨架的化合物与心血管益处有关,例如降压作用。 它们可以通过靶向参与心血管系统的特定受体或酶来调节血压。 这种应用对于开发治疗高血压和相关心血管疾病的新疗法特别重要 。
神经保护作用
三嗪衍生物的神经保护潜力是一个越来越引起人们关注的领域。 这些化合物可能通过防止神经元损伤和增强神经元存活来提供针对神经退行性疾病的保护。 对2-氯-4-(3-硝基苯基)-1,3,5-三嗪的研究可能导致治疗阿尔茨海默病和帕金森病等疾病的突破 。
农业化学品
在农业领域,三嗪衍生物用于合成除草剂和杀虫剂。 它们破坏杂草和害虫生物过程的能力使其在作物保护中有效。 2-氯-4-(3-硝基苯基)-1,3,5-三嗪的特定结构可以针对特定农业害虫进行定制,从而提高粮食安全 。
材料科学应用
三嗪核心在材料科学中也很重要,它有助于开发具有理想性能的先进材料。 例如,基于三嗪的聚合物和涂层可以表现出高热稳定性和化学抗性,使其适用于各种工业应用 。
分析化学
最后,三嗪衍生物可以作为化学分析中的分析试剂。 它们的反应性和形成金属和其他化合物配合物的能力可用于检测和定量各种分析物,从而提高化学分析的准确性和灵敏度 。
属性
IUPAC Name |
2-chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O2/c10-9-12-5-11-8(13-9)6-2-1-3-7(4-6)14(15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTNKDXCEGXHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273158 | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919085-47-5 | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919085-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


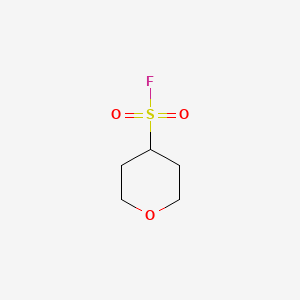
![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)


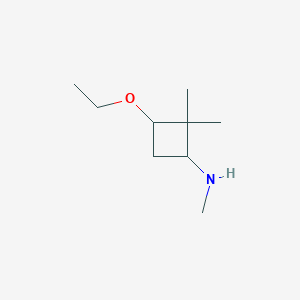
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

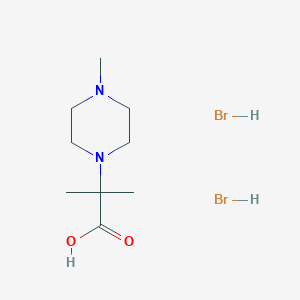

![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)
